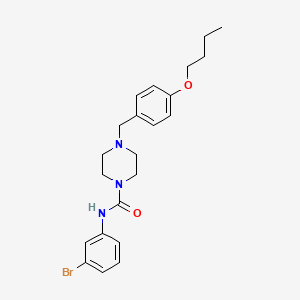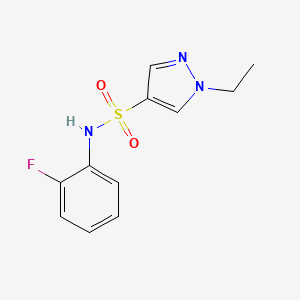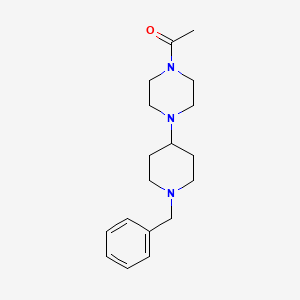![molecular formula C21H14Cl3N3O B4690721 N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)
N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide
説明
N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CCPA" and is known to exhibit a variety of biochemical and physiological effects. In
作用機序
CCPA is known to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid-1 (TRPV1) receptor. By inhibiting these targets, CCPA is able to reduce inflammation, pain, and other symptoms associated with various diseases. Additionally, CCPA has been shown to activate certain signaling pathways in the body, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCPA has been shown to exhibit a variety of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and modulating neurotransmitter release in the brain. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as HIV-1. CCPA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
CCPA has several advantages for use in lab experiments, including its ability to inhibit specific targets in the body and its well-characterized pharmacological properties. However, CCPA also has some limitations, including its potential for off-target effects and its complex synthesis process. Additionally, CCPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for CCPA research, including further investigation of its antitumor and antiviral properties, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, research could focus on developing new derivatives of CCPA with improved pharmacological properties and reduced toxicity. Further studies are also needed to fully understand the safety and efficacy of CCPA in humans, and clinical trials will be necessary to determine its potential as a therapeutic agent.
In conclusion, N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide, or CCPA, is a chemical compound with a complex synthesis method and a variety of potential scientific research applications. It has been extensively studied for its biochemical and physiological effects, including its ability to inhibit specific targets in the body and its potential use in the treatment of various diseases. However, further research is needed to fully understand the safety and efficacy of CCPA in humans, and to develop new derivatives with improved pharmacological properties.
科学的研究の応用
CCPA has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been studied extensively in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and viral infections. CCPA has also been used as a tool in neuroscience research to investigate the role of certain neurotransmitters in the brain.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-16-5-7-18(8-6-16)26-21(28)15(12-25)10-19-2-1-9-27(19)13-14-3-4-17(23)11-20(14)24/h1-11H,13H2,(H,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXMXWMQEUYBJP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4690643.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)
![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)

![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)
![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)


![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)